

Unveiling the Pro-Apoptotic Power of Allylpyrocatechol in Cancer Cells: A Comparative Guide

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Compound of Interest		
Compound Name:	Allylpyrocatechol	
Cat. No.:	B1665244	Get Quote

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Allylpyrocatechol (APC), a key bioactive compound found in the leaves of Piper betle, has garnered significant interest in the scientific community for its potential as an anticancer agent. This guide provides a comprehensive comparison of the mechanism of APC-induced cell death in various cancer cell lines, supported by experimental data from multiple studies. While much of the research has been conducted on the closely related and often interchangeably named compound, Hydroxychavicol (HC), the findings consistently point towards a potent proapoptotic activity mediated by oxidative stress and key signaling pathways.

Comparative Efficacy of Allylpyrocatechol Across Cancer Cell Lines

The cytotoxic effect of **Allylpyrocatechol**, presented as IC50 values, demonstrates its efficacy across different cancer types. The following table summarizes the available data, highlighting the concentrations required to inhibit 50% of cell growth.



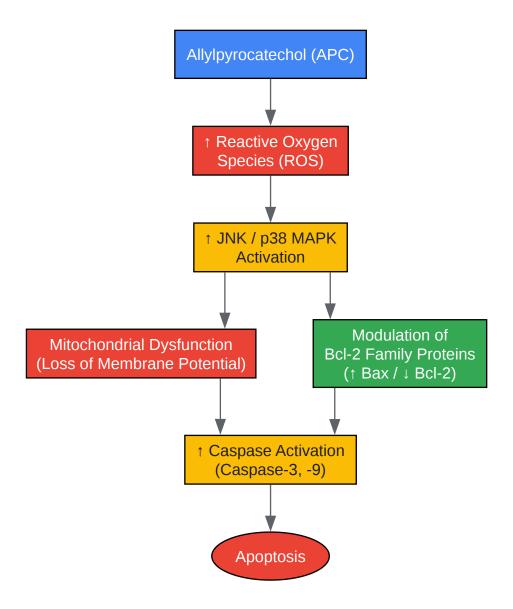
Cell Line	Cancer Type	IC50 Value	Exposure Time	Reference
HT-29	Colon Cancer	30 μg/mL	24 hours	[1]
K562	Chronic Myelogenous Leukemia	Not explicitly stated, but effective	48 hours	[2]
CML primary cells	Chronic Myelogenous Leukemia	Effective with minimal toxicity to normal cells	Not specified	[3]

Note: The majority of in-depth mechanistic studies have been performed using Hydroxychavicol (HC), which is structurally identical to **Allylpyrocatechol** (4-allyl-1,2-benzenediol).

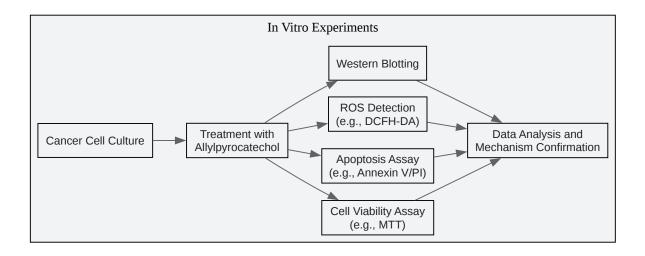
The Core Mechanism: A Cascade of Cellular Events

Experimental evidence strongly suggests that **Allylpyrocatechol** triggers a cascade of events within cancer cells, culminating in programmed cell death, or apoptosis. The central mechanism involves the generation of Reactive Oxygen Species (ROS) and the subsequent activation of the c-Jun N-terminal kinase (JNK) signaling pathway.[1][2][3][4]









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References

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 of CML cells through mitochondrial reactive oxygen species-dependent JNK and endothelial
 nitric oxide synthase activation and overrides imatinib resistance PMC
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